molecular formula C5H9Br B6205642 (2Z)-3-bromopent-2-ene CAS No. 23068-94-2

(2Z)-3-bromopent-2-ene

Cat. No.: B6205642
CAS No.: 23068-94-2
M. Wt: 149
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Description

(2Z)-3-Bromopent-2-ene (CAS RN: 23068-94-2) is an organobromine compound of interest in synthetic organic chemistry research. With the molecular formula C5H9Br and a molecular weight of 149.03 g/mol, it is characterized by a pent-2-ene backbone with a bromine atom on the third carbon and a specific (Z) stereochemistry about the double bond . This structure makes it a versatile building block or intermediate in various research applications, particularly for constructing more complex molecules. Its bromine substituent makes it a potential participant in electrophilic addition reactions, similar to other alkenes, and its stereochemistry is a critical factor for studies requiring precise geometric control in reaction products . As a reagent, it can be used in cross-coupling reactions, elimination reactions to create alkynes, and other transformations where a functionalized alkene is required . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

23068-94-2

Molecular Formula

C5H9Br

Molecular Weight

149

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2z 3 Bromopent 2 Ene

Direct Bromination Approaches and Isomer Control

Direct bromination of unsaturated precursors like pent-2-ene or pent-2-yne often lacks the required stereocontrol to selectively produce (2Z)-3-bromopent-2-ene. The reaction of pent-2-ene with bromine (Br₂) typically results in the electrophilic addition across the double bond, leading to the formation of 2,3-dibromopentane (B1620338) rather than the desired vinyl bromide. acs.org

An alternative approach is the allylic bromination of pent-2-ene using N-bromosuccinimide (NBS), often in the presence of a radical initiator or light. chadsprep.com This reaction proceeds via a free radical mechanism involving a resonance-stabilized allylic radical. However, for an unsymmetrical alkene like pent-2-ene, this leads to a mixture of constitutional isomers, including 4-bromo-2-pentene (B158656) and the desired 3-bromopent-2-ene. winona.edu Furthermore, the geometry of the newly formed double bond is often a mixture of (E) and (Z) isomers, making it difficult to achieve high Z-selectivity for 3-bromopent-2-ene through this method. chadsprep.comwinona.edu The low concentration of Br₂ generated from NBS helps to suppress the competing electrophilic addition to the double bond. masterorganicchemistry.com

Stereoselective Synthesis Strategies

Achieving a high yield of the (Z)-isomer requires stereoselective synthetic methods that control the geometry of the double bond.

Alkene Functionalization Methods

Direct, Z-selective functionalization of a pentene derivative to yield this compound is not a well-established transformation. While various methods exist for the synthesis of vinyl halides from alkenes, achieving high stereoselectivity for a specific isomer like this compound from a simple alkene precursor is challenging. tennessee.edu Advanced methods such as catalytic cross-metathesis have been developed for the direct synthesis of Z-alkenyl halides, though their application to simple aliphatic alkenes like pent-2-ene is not extensively documented. nih.gov

Organometallic Reagent-Mediated Syntheses

Organometallic reagents offer more promising pathways for the stereocontrolled synthesis of this compound, primarily starting from pent-2-yne.

The hydrobromination of pent-2-yne is a potential route. The addition of HBr across the triple bond can proceed through different mechanisms, leading to a mixture of stereoisomers. While some iridium-catalyzed hydrobromination reactions of internal alkynes have shown good E/Z selectivity for the corresponding vinyl bromides, achieving high Z-selectivity specifically for 3-bromopent-2-ene can be challenging and highly dependent on the catalyst and reaction conditions. nih.gov Metal-free hydrohalogenation of alkynes that proceeds in a syn-selective manner has also been reported, which would favor the formation of the (E)-isomer. researchgate.netresearchgate.net

A more controllable approach involves the use of organoboranes . A plausible, though not explicitly documented for this specific compound, stereoselective synthesis could involve the following steps:

Hydroboration of pent-2-yne : Treatment of pent-2-yne with a sterically hindered borane (B79455) reagent, such as dicyclohexylborane (B74569) or disiamylborane, would lead to a syn-addition of the B-H bond across the triple bond, forming an (E)-alkenylborane.

Bromodeboronation : The resulting (E)-alkenylborane can then undergo bromination with inversion of stereochemistry. Treatment of (E)-alkenylboronic esters with bromine, followed by a base, has been shown to produce (Z)-vinyl bromides with excellent stereochemical purity. researchgate.net

This two-step sequence, in principle, allows for the conversion of an internal alkyne to a (Z)-vinyl bromide. The stereochemical outcome is dictated by the syn-hydroboration followed by the anti-elimination mechanism of the bromodeboronation step.

The table below summarizes potential organometallic approaches.

Starting MaterialReagentsIntermediateProductKey TransformationExpected Stereoselectivity for Z-isomer
Pent-2-yne1. Dicyclohexylborane 2. Br₂, NaOH(E)-pent-2-enylboraneThis compoundHydroboration-BromodeboronationHigh (based on analogous reactions) researchgate.net
Pent-2-yneHBr, Catalyst (e.g., Iridium complex)Vinyl-metal complex(2Z)- and (2E)-3-bromopent-2-eneCatalytic HydrobrominationVariable, depends on catalyst and conditions nih.gov

Control of Z-Selectivity in Synthetic Pathways

The control of Z-selectivity in the synthesis of vinyl halides is a significant area of research. For trisubstituted alkenes like 3-bromopent-2-ene, several strategies have been developed for other systems that could potentially be adapted. For instance, the reaction of terminal alkynes with acetals in the presence of MgBr₂·OEt₂ has been shown to produce (E)-trisubstituted vinyl bromides with high selectivity. nih.govnih.gov While this specific reaction yields the opposite isomer, it highlights how the choice of reagents can strongly influence the stereochemical outcome.

Furthermore, methods involving the reduction of α,β-unsaturated ketones or the Wittig reaction can be tailored to favor the formation of Z-alkenes, although creating the necessary precursors for this compound via these routes would require additional synthetic steps.

Alternative Synthetic Routes to Analogous Bromopentenes

For comparative purposes, it is useful to consider the synthesis of other bromopentene isomers. For example, 1-bromo-2-pentene can be synthesized through the allylic bromination of 1-pentene. winona.edu The synthesis of (E)- and (Z)-2-bromo-2-pentene has been described starting from trans-2-methyl-2-pentenoic acid, showcasing a stereoselective route that is specific to that particular substitution pattern. The synthesis of these isomers often involves different starting materials and reaction pathways compared to those for 3-bromopentenes, underscoring the challenges of controlling both regioselectivity and stereoselectivity.

Purification and Isolation Techniques for Stereoisomers

Given that many synthetic routes are likely to produce a mixture of (E) and (Z) isomers of 3-bromopent-2-ene, effective purification techniques are crucial.

Fractional distillation can be employed to separate isomers with different boiling points. However, the boiling points of geometric isomers are often very close, which can make this method challenging and inefficient. caltech.edudocbrown.info

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation of pure isomers. teledynelabs.comgilson.comijcpa.in By selecting an appropriate stationary and mobile phase, it is often possible to achieve baseline separation of (E) and (Z) isomers, allowing for the collection of the desired this compound in high purity.

For challenging separations of alkene isomers, chromatography on silver nitrate-impregnated silica (B1680970) gel can be particularly effective. The silver ions interact differently with the π-electrons of the cis and trans isomers, often enhancing the separation. A supramolecular crystallization-based approach has also been demonstrated for the separation of geometric isomers. nih.gov

The table below outlines common purification techniques.

TechniquePrinciple of SeparationApplicability to this compoundNotes
Fractional DistillationDifference in boiling pointsPotentially applicable, but may be difficult due to similar boiling points of E/Z isomers. caltech.edudocbrown.infoLess effective for high purity separation.
Preparative HPLCDifferential partitioning between stationary and mobile phasesHighly effective for isolating pure isomers. teledynelabs.comijcpa.inAllows for high purity but may be limited in scale.
AgNO₃-impregnated Silica Gel ChromatographyDifferential complexation of silver ions with the alkene π-bondEnhanced separation of geometric isomers compared to standard chromatography.A well-established method for separating challenging alkene isomers.

Reactivity and Mechanistic Investigations of 2z 3 Bromopent 2 Ene

Electrophilic Addition Reactions

The electron-rich pi system of the double bond in (2Z)-3-bromopent-2-ene is a key site for electrophilic attack. Reactions with electrophiles such as hydrogen halides and halogens proceed through mechanisms that determine the orientation and stereochemistry of the resulting products.

Regioselectivity and Stereoselectivity of Addition

The addition of electrophiles to the unsymmetrical double bond of this compound can theoretically lead to different constitutional isomers. The outcome of these reactions is governed by the stability of the intermediates formed during the reaction.

In the case of hydrohalogenation, such as the addition of hydrogen bromide (HBr), the reaction follows Markovnikov's rule. libretexts.orgchemistrysteps.comyoutube.com This rule predicts that the hydrogen atom will add to the vinylic carbon that already bears more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. For this compound, this would involve the formation of a carbocation at the carbon atom already bonded to the bromine. The resonance stabilization provided by the bromine atom's lone pair and the inductive effects of the alkyl groups contribute to the stability of this intermediate. libretexts.orglibretexts.org For instance, the addition of HBr to 2-pentene (B8815676) has been reported to yield a mixture of 2-bromopentane (B28208) and 3-bromopentane, demonstrating the formation of multiple isomers. stackexchange.comtardigrade.in

The stereoselectivity of halogenation, for example with bromine (Br₂), is typically anti-addition. libretexts.orglibretexts.orgmasterorganicchemistry.com This is due to the formation of a cyclic bromonium ion intermediate, which blocks one face of the double bond. The subsequent attack by the bromide ion occurs from the opposite face, resulting in the two bromine atoms being on opposite sides of the original double bond. libretexts.orglibretexts.orgmasterorganicchemistry.com

Table 1: Predicted Products of Electrophilic Addition to this compound

ReagentPredicted Major Product(s)RegioselectivityStereoselectivity
HBr2,3-Dibromopentane (B1620338)MarkovnikovMixture of diastereomers
Br₂2,2,3-TribromopentaneNot applicableanti-addition

Note: The product predictions are based on established principles of electrophilic addition reactions.

Mechanistic Pathways of Halogenation and Hydrohalogenation

The mechanism of hydrohalogenation involves a two-step process. libretexts.org The initial step is the protonation of the alkene by the hydrogen halide, which is the rate-determining step and leads to the formation of a carbocation intermediate. libretexts.org The subsequent step is the rapid nucleophilic attack of the halide ion on the carbocation to form the final product. libretexts.org

The halogenation mechanism, on the other hand, proceeds through a cyclic halonium ion. libretexts.orglibretexts.orgmasterorganicchemistry.com The bromine molecule becomes polarized as it approaches the alkene, and the pi electrons of the double bond attack the electrophilic bromine atom, displacing a bromide ion and forming the cyclic intermediate. youtube.com This intermediate is then opened by the nucleophilic attack of the bromide ion. This pathway explains the observed anti-stereoselectivity and the lack of carbocation rearrangements in these reactions. libretexts.orglibretexts.org

Nucleophilic Substitution Reactions

The carbon-bromine bond in this compound can be cleaved through nucleophilic substitution. Due to the sp² hybridization of the carbon atom directly bonded to the bromine, direct SN1 and SN2 reactions at the vinylic position are generally disfavored. However, the allylic nature of the system opens up alternative reactive pathways.

Allylic Substitution Pathways

Nucleophilic substitution on this compound can proceed through allylic substitution mechanisms, such as the SN2' pathway. youtube.com In an SN2' reaction, the nucleophile attacks the carbon atom at the opposite end of the double bond (the γ-carbon), leading to a concerted shift of the double bond and expulsion of the leaving group. youtube.com This pathway is often competitive with direct SN2 substitution at the α-carbon, especially when the α-carbon is sterically hindered. libretexts.org The formation of an allylic carbocation intermediate is also possible, particularly under SN1-type conditions, which can lead to a mixture of products due to the delocalization of the positive charge. stackexchange.com

Influence of Stereochemistry on Reaction Kinetics and Products

The (Z)-stereochemistry of the double bond in this compound plays a crucial role in the kinetics and the stereochemical outcome of nucleophilic substitution reactions. For concerted mechanisms like SN2', the geometry of the transition state is influenced by the initial stereochemistry of the alkene. The approach of the nucleophile and the departure of the leaving group occur with a specific relative orientation, which can lead to stereoselective product formation. stackexchange.com For instance, in some allylic substitutions, a syn- or anti-attack with respect to the leaving group can lead to different diastereomeric products. stackexchange.com The rate of reaction is also affected by the steric hindrance presented by the substituents on the double bond, which can influence the accessibility of the electrophilic centers to the incoming nucleophile. libretexts.org

Catalytic Strategies for Nucleophilic Displacement

Modern synthetic chemistry offers a variety of catalytic methods to facilitate nucleophilic substitution on vinylic halides like this compound. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard. science.govlibretexts.orgnih.govnih.gov Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds with high efficiency and stereoselectivity. libretexts.org These reactions typically proceed through a catalytic cycle involving oxidative addition of the vinyl halide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. libretexts.org Copper-catalyzed cross-coupling reactions have also been shown to be effective for the substitution of vinyl bromides, often with excellent retention of the original double bond stereochemistry.

Table 2: Examples of Catalytic Nucleophilic Substitution on a Model (Z)-Vinyl Bromide

Coupling ReactionNucleophile (Organometallic Reagent)Catalyst SystemTypical Product
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / Base(Z)-3-Aryl-2-pentene
Heck CouplingAlkenePd(OAc)₂ / Ligand / Base(Z)-3-Vinyl-2-pentene derivative
Sonogashira CouplingTerminal alkynePd(PPh₃)₄ / CuI / Base(Z)-3-Alkynyl-2-pentene

Note: This table provides illustrative examples of catalytic cross-coupling reactions that are applicable to (Z)-vinyl bromides.

Elimination Reactions

Elimination reactions of vinylic halides, such as this compound, typically require strong bases and can proceed through different mechanisms, leading to the formation of alkynes.

Dehydrohalogenation Mechanisms (E1, E2)

Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide from a substrate. In the case of this compound, this would lead to the formation of pent-2-yne. The reaction is typically promoted by a strong base.

The E2 (bimolecular elimination) mechanism is the most probable pathway for the dehydrohalogenation of a vinylic halide like this compound. This mechanism is a single, concerted step where the base removes a proton from the carbon adjacent to the double bond (the α-carbon), and the bromide ion leaves simultaneously. For the E2 reaction to occur, a specific stereochemical arrangement is required where the proton to be removed and the leaving group (bromide) are in an anti-periplanar orientation. In the case of this compound, rotation around the C2-C3 single bond would be necessary to achieve this conformation before elimination can occur.

The E1 (unimolecular elimination) mechanism is less likely for vinylic halides. This pathway involves the formation of a vinylic carbocation intermediate, which is generally unstable and therefore energetically unfavorable.

Stereochemical Outcomes of Elimination Processes

The stereochemistry of the starting material is crucial in determining the reaction pathway and products of elimination reactions. For an E2 reaction to proceed, the molecule must adopt a conformation where the hydrogen to be abstracted and the bromine atom are anti-periplanar to each other. In cyclic systems, this often means the two groups must be in a diaxial arrangement. For an acyclic system like this compound, bond rotation allows the necessary anti-periplanar alignment to be achieved. The elimination would result in the formation of pent-2-yne.

Organometallic Chemistry and Cross-Coupling Reactions

Vinylic halides are valuable substrates in organometallic chemistry, particularly in cross-coupling reactions that form new carbon-carbon bonds. These reactions typically proceed with retention of the double bond stereochemistry.

Formation of Organometallic Reagents from this compound

This compound can be used to form various organometallic reagents. These reagents invert the polarity of the carbon atom bonded to the bromine, transforming it from an electrophilic to a nucleophilic center.

Grignard Reagents: Reaction of this compound with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) would yield the corresponding Grignard reagent, (2Z)-pent-2-en-3-ylmagnesium bromide.

Organolithium Reagents: Treatment with a strong reducing metal like lithium would produce the organolithium reagent, (2Z)-pent-2-en-3-yllithium.

These newly formed organometallic reagents are potent nucleophiles and can participate in a variety of subsequent reactions.

Palladium-Catalyzed Cross-Coupling (e.g., Heck, Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and vinylic bromides are common coupling partners. The stereochemistry of the double bond in the vinylic halide is generally retained in the product.

Heck Reaction: The Heck reaction couples a vinylic halide with an alkene in the presence of a palladium catalyst and a base. The reaction of this compound with an alkene, for example, methyl acrylate, would be expected to yield a substituted diene with retention of the Z-configuration of the original double bond.

Sonogashira Coupling: This reaction involves the coupling of a vinylic halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. The reaction of this compound with a terminal alkyne would produce a conjugated enyne, again with retention of the Z-stereochemistry.

Suzuki Coupling: The Suzuki reaction couples a vinylic halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. Coupling this compound with a boronic acid would lead to the formation of a substituted alkene, preserving the initial Z-geometry.

A general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the vinylic bromide to the palladium(0) catalyst, transmetalation with the coupling partner, and reductive elimination to form the final product and regenerate the catalyst.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Expected Product with this compound
Heck Reaction Alkene (e.g., R-CH=CH₂) (2Z,2'E)-Disubstituted-2,4-diene
Sonogashira Coupling Terminal Alkyne (R-C≡CH) (2Z)-Substituted-pent-2-en-4-yne
Suzuki Coupling Organoboron (R-B(OH)₂) (2Z)-Substituted-pent-2-ene

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions provide an alternative to palladium-based methods for the formation of carbon-heteroatom and carbon-carbon bonds with vinylic halides. These reactions often proceed with retention of the double bond geometry. For instance, copper-catalyzed methods have been developed for the coupling of vinyl bromides with azoles, amides, and carbamates. It is therefore expected that this compound would undergo similar coupling reactions with various nucleophiles in the presence of a suitable copper catalyst and ligand system.

Radical Reactions and Their Mechanisms

Detailed experimental studies on the radical reactions specifically involving this compound are not extensively documented in publicly accessible scientific literature. However, the general reactivity of vinyl bromides in radical processes can provide a basis for predicting its behavior.

Vinyl bromides are known to participate in radical addition reactions, most notably the anti-Markovnikov addition of hydrogen bromide (HBr) initiated by peroxides (ROOR). In this type of reaction, the peroxide initiates the formation of a bromine radical (Br•). This radical then adds to the double bond of the alkene. For this compound, the addition of the bromine radical would likely occur at the C2 or C3 position. The regioselectivity of this addition is governed by the stability of the resulting carbon radical intermediate.

The mechanism proceeds as follows:

Initiation: Homolytic cleavage of the peroxide to form two alkoxy radicals (RO•), followed by the abstraction of a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the double bond of this compound. This can form two possible intermediate radicals. The subsequent abstraction of a hydrogen atom from HBr by the carbon radical yields the product and regenerates the bromine radical, continuing the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

Without specific experimental data for this compound, the exact distribution of products and the stereochemical outcome remain speculative.

Cycloaddition Reactions Involving the Alkene Moiety

There is a notable lack of specific research on the cycloaddition reactions of this compound. While cycloadditions are a fundamental class of reactions for alkenes, the electronic and steric properties of the substituent groups heavily influence their feasibility and outcome.

In theory, the double bond in this compound could participate in various cycloaddition reactions, such as [2+2], [3+2], and [4+2] (Diels-Alder) cycloadditions. For instance, in a potential [3+2] cycloaddition with a 1,3-dipole like a nitrone, the regioselectivity would be dictated by the electronic character of the alkene. The presence of the bromine atom, an electron-withdrawing group, and the alkyl groups, which are electron-donating, complicates simple predictions of the electronic nature of the double bond. A study on the [3+2] cycloaddition of (E)-3,3,3-tribromo-1-nitroprop-1-ene with diarylnitrones has been reported, but the significant structural differences between this compound and this compound prevent direct extrapolation of its reactivity. researchgate.net

Detailed mechanistic studies, including computational and experimental investigations, would be necessary to determine the viability and stereochemical course of cycloaddition reactions involving this compound.

Rearrangement Reactions

Specific studies on the rearrangement reactions of this compound are not readily found in the chemical literature. Vinyl halides can, under certain conditions, undergo rearrangement reactions. For instance, palladium-catalyzed reactions of vinyl bromides have been shown to sometimes proceed via a cine-substitution pathway, which involves a rearrangement of the double bond position. rsc.orgorganic-chemistry.org This type of reactivity involves the formation of an intermediate that allows for the formal migration of the double bond.

A hypothetical rearrangement could also be envisioned under thermal or photolytic conditions, potentially leading to isomerization to the (2E) isomer or other structural isomers. However, without experimental evidence, the conditions required for such rearrangements and the likely products are unknown.

Stereochemical Aspects of 2z 3 Bromopent 2 Ene and Its Transformations

Z/E Isomerism: Stability and Interconversion Dynamics

The existence of (2Z)-3-bromopent-2-ene and its geometric isomer, (2E)-3-bromopent-2-ene, is a classic example of Z/E isomerism, formerly known as cis-trans isomerism. nih.govquora.com The 'Z' designation (from the German zusammen, meaning together) indicates that the higher priority groups on each carbon of the double bond are on the same side. Conversely, the 'E' designation (from entgegen, meaning opposite) signifies that they are on opposite sides. For 3-bromopent-2-ene, the bromine atom and the ethyl group are the higher priority substituents on their respective carbons of the double bond. Thus, in the (Z)-isomer, these groups are on the same side of the double bond.

Interconversion between Z and E isomers does not occur under normal conditions due to the high energy barrier for rotation around the carbon-carbon double bond. However, this isomerization can be induced photochemically or through radical-mediated pathways. For instance, photochemical irradiation can lead to the formation of a linear sp-hybridized vinyl radical, which can then collapse to a mixture of both Z and E isomers. nih.gov This process can lead to a stereoconvergent outcome in reactions where the initial stereochemistry of the vinyl bromide may not dictate the final product's isomeric ratio. nih.gov

Diastereoselective Transformations Initiated by the Z-Configuration

The Z-configuration of this compound can be a powerful tool for controlling the stereochemistry of subsequent reactions, leading to the formation of specific diastereomers. This is particularly evident in reactions where the vinyl bromide is converted into a new stereocenter or influences the formation of a stereocenter elsewhere in the molecule.

While specific examples for this compound are not extensively documented, the principles of diastereoselectivity can be illustrated with reactions of analogous (Z)-vinyl halides. For example, in stereospecific cross-coupling reactions, the geometry of the starting vinyl halide is often retained in the product. Palladium-catalyzed reactions such as the Stille, Suzuki, and Heck couplings are known to proceed with retention of configuration. Therefore, coupling of this compound with an organometallic reagent would be expected to yield a product with a Z-alkene core.

Addition reactions to the double bond can also be highly diastereoselective. The approach of a reagent to the double bond can be influenced by the steric bulk of the substituents, leading to preferential formation of one diastereomer. For instance, the epoxidation of a (Z)-alkene will lead to a cis-epoxide.

A generalized example of diastereoselectivity in the reaction of a (Z)-vinyl bromide is presented in the table below, based on findings for similar substrates.

Table 1: Representative Diastereoselective Reactions of (Z)-Vinyl Bromides

Reaction TypeReagents(Z)-Vinyl Bromide SubstrateProductDiastereomeric Ratio (d.r.)
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄, Base(Z)-1-bromo-1-alkene(Z)-1-aryl-1-alkene>98:2
Epoxidationm-CPBA(Z)-alkenecis-epoxide>95:5

Note: The data in this table is representative of reactions with analogous (Z)-vinyl bromides and is intended for illustrative purposes, as specific data for this compound was not found in the reviewed literature.

Enantioselective Reactions Using this compound as a Prochiral Building Block

This compound is a prochiral molecule. While it does not possess a stereocenter, its reaction at the double bond can generate one or more new stereocenters. In the presence of a chiral catalyst or a chiral auxiliary, such reactions can proceed enantioselectively, yielding a product with a high enantiomeric excess (e.e.). sigmaaldrich.com

The use of chiral auxiliaries involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. sigmaaldrich.comorganic-chemistry.org After the desired transformation, the auxiliary can be removed. For a molecule like this compound, a chiral auxiliary could be incorporated into a reagent that reacts with the vinyl bromide.

More commonly, enantioselectivity is achieved through the use of chiral catalysts. For example, a transition metal catalyst bearing a chiral ligand can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. While specific enantioselective reactions starting from this compound are not detailed in the available literature, the general strategies are well-established for other prochiral alkenes.

Table 2: Conceptual Enantioselective Transformations of a Prochiral Alkene

Reaction TypeChiral Catalyst/AuxiliarySubstrateProduct TypePotential Enantiomeric Excess (e.e.)
Asymmetric DihydroxylationOsO₄, Chiral Ligand (e.g., AD-mix-β)Prochiral AlkeneChiral DiolUp to >99%
Asymmetric HydrogenationRh or Ru with Chiral Phosphine LigandsProchiral AlkeneChiral AlkaneUp to >99%

Note: This table presents conceptual examples of enantioselective reactions on prochiral alkenes to illustrate the principles that would apply to this compound.

Probing Stereochemical Influence on Reaction Outcomes

The stereochemistry of the starting vinyl bromide, whether Z or E, can profoundly influence the outcome of a reaction, not only in terms of the product's stereochemistry but also its regioselectivity and even the reaction rate.

In stereospecific reactions, the mechanism dictates a direct transfer of stereochemical information. For example, in many palladium-catalyzed cross-coupling reactions, (Z)-vinyl bromides give (Z)-alkene products, while (E)-vinyl bromides give (E)-alkene products. nih.govnih.gov Any deviation from this stereospecificity can provide insight into the reaction mechanism, suggesting the involvement of intermediates that can undergo isomerization, such as vinyl radicals. nih.gov

In diastereoselective reactions, the Z and E isomers can lead to the formation of different diastereomers. For instance, in a Diels-Alder reaction where the vinyl bromide acts as the dienophile, the Z and E isomers would lead to endo and exo products with different relative stereochemistries.

The reactivity of the two isomers can also differ. The Z-isomer, being generally less stable, may react faster in some cases. However, steric hindrance around the reactive site in the Z-isomer might also slow down a reaction compared to the more accessible E-isomer. A study on the photochemical reaction of vinyl bromides with thiols showed that both Z and E isomers can converge to the same product ratio, indicating the formation of a common vinyl radical intermediate that equilibrates before product formation. nih.gov This demonstrates that the initial stereochemistry does not always dictate the final product distribution.

Advanced Analytical and Spectroscopic Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of (2Z)-3-bromopent-2-ene. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus, while advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are pivotal for confirming the (Z)-geometry of the double bond.

In ¹H NMR, the chemical shifts and coupling constants of the protons are diagnostic. The vinylic proton (=CH) is expected to appear in the olefinic region of the spectrum. The protons of the ethyl group (CH₂ and CH₃) and the methyl group attached to the double bond will exhibit characteristic splitting patterns (a quartet and a triplet for the ethyl group, and a doublet for the methyl group due to coupling with the vinylic proton).

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each of the five carbon atoms in the molecule. The positions of the sp² hybridized carbons of the double bond are particularly informative, with their chemical shifts being influenced by the electronegative bromine atom. vurup.sk The presence of five distinct signals would confirm the molecular asymmetry.

The definitive assignment of the Z-stereochemistry is accomplished using two-dimensional NOESY experiments. plos.orgnih.govacs.org A NOESY spectrum reveals through-space correlations between protons that are in close proximity. For the (Z)-isomer, a cross-peak is expected between the vinylic proton and the adjacent ethyl group's methylene (B1212753) (CH₂) protons, as well as between the methyl protons on C2 and the methylene protons on the ethyl group. This spatial relationship is unique to the Z-configuration and would be absent in the E-isomer, thus providing conclusive stereochemical assignment. acdlabs.comacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on standard chemical shift correlation tables and computational software. Actual experimental values may vary based on solvent and concentration.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H₃ ~1.7 (d) ~20-25
C2 - ~125-130
C3 - ~115-120
C4-H₂ ~2.4 (q) ~30-35
C5-H₃ ~1.1 (t) ~12-16

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule, with each type of bond exhibiting characteristic absorption frequencies.

The IR spectrum is expected to show several key absorption bands. mvpsvktcollege.ac.in The stretching vibration of the vinylic C-H bond typically appears just above 3000 cm⁻¹. orgchemboulder.com The C=C double bond stretch for a trisubstituted alkene is found in the 1680-1660 cm⁻¹ region. spectroscopyonline.comjove.com The presence of this band confirms the alkene functionality. Furthermore, the C-Br stretching vibration gives rise to a strong absorption in the lower frequency region of the spectrum, typically between 690 and 515 cm⁻¹. missouri.edulibretexts.orgorgchemboulder.com Bending vibrations for the C-H bonds of the alkene (out-of-plane wags) are also expected in the 1000-600 cm⁻¹ range and can sometimes offer clues about the substitution pattern. spectroscopyonline.comuniroma1.it

Raman spectroscopy provides complementary information. While the C-Br stretch is often strong in the IR spectrum, the C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum. This can be particularly useful for confirming the presence of the alkene group.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
=C-H Stretch 3100 - 3000 Medium
-C-H (sp³) Stretch 2960 - 2850 Strong
C=C Stretch (Trisubstituted) 1680 - 1660 Medium-Weak
C-H Bend (sp³ CH₂ and CH₃) 1470 - 1370 Medium
=C-H Bend (out-of-plane) 840 - 800 Medium-Strong

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) provides the molecular weight of the compound. A key feature for bromine-containing compounds is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will display two molecular ion peaks of almost equal intensity, one for [C₅H₉⁷⁹Br]⁺ and another, two mass units higher, for [C₅H₉⁸¹Br]⁺. rsc.org For this compound, these peaks would appear at m/z 148 and m/z 150. nih.gov

The fragmentation of the molecular ion provides structural information. Plausible fragmentation pathways for this compound include:

Loss of a bromine radical: This would result in a prominent fragment ion [C₅H₉]⁺ at m/z 69. This is often a major fragmentation pathway for alkyl halides.

Loss of an ethyl radical: Cleavage of the C3-C4 bond would lead to the formation of a [C₃H₄Br]⁺ fragment.

Loss of a methyl radical: Cleavage of the C1-C2 bond could also occur.

Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms. Studies on related molecules like vinyl bromide show complex ionization and fragmentation dynamics that can be investigated with advanced MS techniques. cdnsciencepub.comresearchgate.netiphy.ac.cnuliege.be

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z Value Identity of Fragment Notes
148/150 [C₅H₉Br]⁺ Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern.
120/122 [C₄H₅Br]⁺ Loss of an ethyl radical (-C₂H₅).
69 [C₅H₉]⁺ Loss of a bromine radical (-Br). This is expected to be a significant peak.
41 [C₃H₅]⁺ Allyl cation, a common fragment in unsaturated systems.

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Analysis and Isomer Separation in Research

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential impurities, most notably its geometric isomer, (2E)-3-bromopent-2-ene.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for this purpose. In GC, the sample is vaporized and passed through a capillary column. Due to differences in volatility and interaction with the column's stationary phase, this compound and its (E)-isomer can often be separated. vurup.sk The retention times for the two isomers will be different, allowing for their quantification. The gas chromatograph is coupled directly to a mass spectrometer, which ionizes and detects the molecules as they elute from the column. This provides immediate mass spectral data for each separated component, confirming the identity of the Z- and E-isomers and any other impurities present. sorbonne-universite.fr

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be employed. google.comrsc.org For the separation of nonpolar bromoalkene isomers, reversed-phase HPLC using a C18 column with a suitable solvent system (e.g., acetonitrile/water) is a common approach. soton.ac.uk The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase. Preparative HPLC can be used to isolate pure samples of each isomer for further research.

Chiroptical Spectroscopy (e.g., ORD, CD) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are specifically used to analyze chiral molecules—molecules that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral. It does not possess a stereocenter and has a plane of symmetry; therefore, it is optically inactive and will not produce a signal in ORD or CD spectroscopy.

However, these techniques become critically important when this compound is used as a starting material or intermediate in the synthesis of chiral derivatives. For instance, if an asymmetric reaction were performed on the double bond to introduce a new stereocenter, the resulting product could be a mixture of enantiomers. In such cases, CD and ORD spectroscopy would be essential tools. np-mrd.org

Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. cdnsciencepub.com A CD spectrum provides information about the stereochemistry of the molecule and is often used to determine the enantiomeric excess (e.e.) of a sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. np-mrd.org The shape of the ORD curve, particularly the Cotton effect observed near an absorption band, is characteristic of a specific enantiomer. researchgate.net

Therefore, while not applicable to this compound itself, CD and ORD are vital spectroscopic methods for the stereochemical analysis of any chiral compounds derived from it in research settings. mvpsvktcollege.ac.in

Theoretical and Computational Studies of 2z 3 Bromopent 2 Ene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For (2Z)-3-bromopent-2-ene, methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) can be utilized to determine its molecular geometry and electronic properties. nepjol.info These calculations can provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity.

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) can be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. In this compound, the electron-rich double bond and the electronegative bromine atom would be key features of the MEP.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
Molecular FormulaC5H9BrBasic chemical identity. uni.luchemspider.comnih.govnih.gov
Molecular Weight149.03 g/mol Mass of one mole of the compound. nih.gov
XLogP3-AA2.6A measure of lipophilicity. nih.gov
Hydrogen Bond Donor Count0The molecule is not a hydrogen bond donor. nih.gov
Hydrogen Bond Acceptor Count0The molecule is not a significant hydrogen bond acceptor. nih.gov
Rotatable Bond Count1Indicates some conformational flexibility. nih.gov

Note: The data in this table is based on predicted values from computational models where specific experimental data is unavailable.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. researchgate.netresearchgate.net For this compound, DFT studies could elucidate the pathways of various reactions, such as electrophilic additions across the double bond.

The bromine atom and the alkyl groups attached to the double bond influence its reactivity. DFT calculations can model the approach of an electrophile, such as Br₂, to the double bond. acs.org This would involve locating the transition state for the formation of a bromonium ion intermediate and calculating the energy barrier for this step. docbrown.info The subsequent nucleophilic attack by a bromide ion to open the bromonium ion ring could also be modeled to predict the stereochemical outcome of the reaction.

Table 2: Hypothetical DFT-Calculated Parameters for the Bromination of this compound

Reaction StepParameterHypothetical Value (kcal/mol)Description
Formation of Bromonium IonActivation Energy (ΔG‡)10 - 15Energy barrier to reach the transition state.
Reaction Energy (ΔG)-5 to -10Thermodynamic stability of the bromonium ion intermediate relative to reactants.
Ring OpeningActivation Energy (ΔG‡)2 - 5Energy barrier for the nucleophilic attack on the bromonium ion.
Reaction Energy (ΔG)-20 to -30Overall thermodynamic driving force of the reaction.

Note: These values are hypothetical and based on typical ranges for electrophilic bromination of alkenes. Specific calculations for this compound are not available in the cited literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound over time. researchgate.net By simulating the motion of the atoms, MD can explore the potential energy surface and identify stable conformers. For this compound, rotation around the C-C single bonds would be the primary source of conformational isomerism.

MD simulations can also be used to study the behavior of the molecule in different solvent environments and its interactions with other molecules. This is particularly relevant for understanding its physical properties, such as solubility and boiling point, as well as its potential to interact with biological macromolecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Similarly, the prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using computational methods. d-nb.inforsc.orgnih.govresearchgate.net These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to distinguish between different isomers.

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted (Computational)Hypothetical Experimental
¹H NMR (ppm)
Vinyl H~5.5 - 6.0~5.7
Allylic CH₂~2.2 - 2.6~2.4
Methyl (vinyl)~1.7 - 2.0~1.8
Methyl (ethyl)~1.0 - 1.2~1.1
¹³C NMR (ppm)
C=C (C-Br)~120 - 130~125
C=C (C-H)~125 - 135~130
Allylic CH₂~30 - 35~32
Methyl (vinyl)~15 - 20~18
Methyl (ethyl)~10 - 15~12
IR (cm⁻¹)
C=C Stretch~1650~1655
C-H Stretch (vinyl)~3020~3025
C-Br Stretch~550 - 650~600

Note: Predicted values are based on general ranges for similar compounds. Hypothetical experimental values are provided for illustrative comparison.

Structure-Activity Relationship (SAR) Modeling based on Computational Data

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used in drug discovery and toxicology to correlate the chemical structure of a compound with its biological activity. drugdesign.orgnih.govresearchgate.netresearchgate.netyoutube.com While no specific SAR studies on this compound are available, the computational data generated in the previous sections could serve as descriptors for building such models.

For instance, electronic properties like HOMO/LUMO energies and MEP, as well as steric descriptors derived from the molecule's 3D structure, could be correlated with a measured biological activity (e.g., enzyme inhibition, toxicity). By analyzing a series of related compounds, a QSAR model can be developed to predict the activity of new, unsynthesized molecules. This approach can rationalize the design of more potent or less toxic compounds.

Table 4: Potential Molecular Descriptors for SAR/QSAR Modeling of this compound and Analogs

Descriptor ClassSpecific DescriptorRelevance
Electronic HOMO/LUMO EnergiesReactivity, ability to participate in charge-transfer interactions.
Mulliken Atomic ChargesSite-specific reactivity, electrostatic interactions.
Dipole MomentPolarity, overall electrostatic interactions.
Steric/Topological Molecular Volume/Surface AreaSize and shape, steric hindrance.
Molar RefractivityPolarizability, dispersion forces.
Connectivity IndicesMolecular branching and complexity.
Lipophilic LogPMembrane permeability, hydrophobic interactions.

Role As a Synthetic Intermediate and Advanced Research Applications

Utilization in the Synthesis of Complex Organic Molecules

The primary application of (2Z)-3-bromopent-2-ene lies in its role as a building block for the construction of more complex molecular architectures. The Z-geometry of the double bond is a crucial feature, as the stereochemistry of a starting material can dictate the stereochemical outcome of a reaction, a critical aspect in the synthesis of natural products and pharmaceuticals.

One of the most powerful applications of vinyl halides like this compound is in cross-coupling reactions . These reactions, often catalyzed by transition metals such as palladium, nickel, or copper, enable the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, in a Suzuki-Miyaura coupling, the bromine atom of this compound can be replaced by a variety of organic groups from a boronic acid or ester, all while retaining the Z-configuration of the double bond. This provides a reliable method for introducing a pent-2-en-3-yl moiety with defined stereochemistry into a target molecule.

Similarly, in Negishi and Stille couplings, organozinc and organotin reagents, respectively, can be coupled with this compound. These reactions are known for their functional group tolerance and are instrumental in the convergent synthesis of complex molecules, where large fragments are brought together in the later stages of a synthetic route.

While specific total syntheses employing this compound are not extensively documented in readily available literature, the general utility of Z-vinyl bromides is well-established. For example, the synthesis of certain bioactive natural products containing Z-alkene motifs could potentially utilize this intermediate.

Table 1: Examples of Cross-Coupling Reactions Potentially Utilizing this compound

Reaction NameCoupling PartnerCatalyst (Example)Product Type
Suzuki-Miyaura CouplingOrganoboron ReagentPalladium(0) complexesSubstituted Alkenes
Negishi CouplingOrganozinc ReagentPalladium(0) or Nickel(0) complexesSubstituted Alkenes
Stille CouplingOrganotin ReagentPalladium(0) complexesSubstituted Alkenes
Heck CouplingAlkenePalladium(0) complexesDienes
Sonogashira CouplingTerminal AlkynePalladium(0) and Copper(I)Enynes
Buchwald-Hartwig AminationAminePalladium(0) complexesEnamines

Application in Developing Novel Catalytic Systems

The reactivity of this compound makes it a suitable substrate for testing and optimizing new catalytic systems. As researchers develop more efficient, selective, and sustainable catalysts, they require benchmark reactions to evaluate their performance. Cross-coupling reactions involving vinyl halides are a standard measure of a catalyst's efficacy.

For example, the development of catalysts that can operate under milder conditions, with lower catalyst loadings, or with more environmentally benign solvents is a key area of research. This compound could be used to screen new ligand designs for palladium or nickel catalysts, aiming to improve reaction yields, stereoselectivity, and turnover numbers in cross-coupling reactions. sigmaaldrich.com

Furthermore, the exploration of first-row transition metals like iron and cobalt as catalysts for cross-coupling reactions is a growing field, driven by the lower cost and higher abundance of these metals compared to palladium. nih.gov this compound could serve as a substrate in studies aimed at expanding the scope of these more sustainable catalytic systems.

Use as a Model Compound for Fundamental Mechanistic Investigations

The well-defined structure of this compound makes it an excellent model compound for studying the mechanisms of various organic reactions. Understanding the step-by-step pathway of a reaction is crucial for optimizing conditions and for designing new reactions.

For instance, the mechanism of oxidative addition of a vinyl halide to a transition metal center is a fundamental step in many cross-coupling catalytic cycles. By using this compound and closely monitoring the reaction intermediates and products, researchers can gain insights into the kinetics and stereochemistry of this process. Such studies can help to elucidate the role of the ligand, solvent, and additives on the reaction mechanism.

Computational studies, such as those using Density Functional Theory (DFT), can also employ this compound as a model to calculate transition state energies and reaction pathways. smolecule.com These theoretical investigations, when combined with experimental results, provide a detailed picture of the reaction mechanism.

Precursor for Specialty Chemicals and Advanced Materials Research

While the primary role of this compound is as a synthetic intermediate, its potential as a precursor for specialty chemicals and advanced materials is an area of speculative interest. The ability to undergo various chemical transformations allows for its incorporation into a wide range of molecular structures.

For example, polymerization of functionalized alkenes is a common method for creating advanced materials with specific properties. While there is no direct evidence of this compound being used for this purpose, it is conceivable that it could be functionalized and then polymerized to create novel polymers with tailored characteristics. The bromine atom could also be replaced with other functional groups that impart specific properties, such as fluorescence or conductivity, to the resulting molecule, which could then be used in materials science applications.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Pathways

Current synthetic routes to vinyl bromides often rely on classical methods that may involve harsh reagents and generate significant waste. Future research could focus on developing more environmentally benign and efficient syntheses of (2Z)-3-bromopent-2-ene.

Key Research Objectives:

Catalytic Bromoalkenylation: Investigation into direct catalytic methods, such as the hydrobromination of pent-2-yne using novel, non-toxic catalysts, could offer a more atom-economical approach.

One-Pot Methodologies: Designing one-pot syntheses starting from readily available precursors like pentan-3-one or pent-2-yne could significantly reduce the number of steps, solvent usage, and purification requirements.

Use of Greener Solvents: Exploring the synthesis in greener solvents, such as ionic liquids or supercritical fluids, could minimize the environmental impact associated with traditional organic solvents.

A comparative table of potential synthetic strategies is presented below.

Synthetic ApproachPotential Reagents/CatalystsKey Advantages
Catalytic HydrobrominationTransition metal catalysts (e.g., iron, copper), supported on benign materials.High atom economy, potential for high stereoselectivity.
One-Pot Synthesis from KetonesPBr₃ or other brominating agents with a dehydrating agent.Reduced unit operations, time and energy savings.
Synthesis in Green SolventsUse of bio-derived solvents or ionic liquids.Reduced environmental footprint, potential for catalyst recycling.

Exploration of Novel Catalytic Transformations

Vinyl bromides are valuable precursors in a variety of catalytic cross-coupling reactions. The reactivity of this compound in such transformations remains a significant unexplored area.

Potential Catalytic Applications:

Cross-Coupling Reactions: Systematic studies of its participation in Suzuki, Stille, Heck, and Sonogashira couplings would be highly valuable for carbon-carbon bond formation. The stereochemical outcome of these reactions with the (Z)-isomer would be of particular interest.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. researchgate.net Investigating the reactivity of this compound under various photoredox conditions could unlock novel reaction pathways. researchgate.netresearchgate.net

Dual Catalysis: The combination of transition metal catalysis with other catalytic modes, such as organocatalysis or photocatalysis, could lead to the development of novel and highly selective transformations. nih.gov

Bio-inspired Synthetic Applications

The structural motif of this compound, a substituted bromoalkene, is found in some marine natural products. This suggests its potential as a building block in the synthesis of biologically active molecules.

Future Research Directions:

Natural Product Synthesis: Utilizing this compound as a key fragment for the total synthesis of bromoalkene-containing natural products or their analogues could be a fruitful area of research.

Medicinal Chemistry: The introduction of the (2Z)-3-bromopent-2-enyl moiety into known drug scaffolds could lead to the discovery of new therapeutic agents with improved properties. The vinyl bromide group can act as a handle for further functionalization.

Advanced Materials Science Applications

Vinyl halides can be utilized in the synthesis of functional polymers and materials. rsc.orggoogle.com The potential of this compound in this field is completely unexplored.

Potential Applications in Materials Science:

Functional Monomers: this compound could potentially be used as a monomer or co-monomer in polymerization reactions to introduce bromine functionality into a polymer chain. This would allow for post-polymerization modification to tune the material's properties. beilstein-journals.org

Liquid Crystals: The rigid double bond and the presence of a polarizable bromine atom suggest that derivatives of this compound could be investigated for liquid crystalline properties.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Methods

A detailed understanding of the reactivity and properties of this compound requires the application of modern analytical and computational techniques.

Recommended Approaches:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be essential to unambiguously characterize the products of its reactions and to study reaction kinetics.

Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to model reaction pathways, predict stereochemical outcomes, and understand the electronic structure of transition states and intermediates in its catalytic transformations.

Mass Spectrometry: Advanced mass spectrometry techniques could be used to identify and characterize transient intermediates in its reactions, providing valuable mechanistic insights.

Q & A

Q. What are the optimal synthesis methods for (2Z)-3-bromopent-2-ene, and how can stereochemical purity be ensured?

Q. How can reaction mechanisms involving this compound be elucidated, particularly in electrophilic addition reactions?

  • Methodological Answer : Mechanistic studies require kinetic analysis (e.g., rate dependence on reactant concentrations), isotopic labeling (e.g., D₂O for protonation steps), and computational modeling (DFT for transition-state energy barriers). For example, in HBr addition, the Z-configuration may lead to anti-Markovnikov products due to steric hindrance. Trapping intermediates (e.g., bromonium ions) with nucleophiles like water can validate stepwise vs. concerted pathways .

Q. What strategies resolve contradictions in reported reactivity data for this compound across different solvent systems?

  • Methodological Answer :
  • Solvent Polarity Analysis : Compare reaction rates in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents. Polar solvents stabilize carbocation intermediates, altering product ratios.
  • Control Experiments : Repeat reactions under inert atmospheres to rule out oxidation or moisture effects.
  • Statistical Validation : Use ANOVA or t-tests to assess reproducibility across studies. Triangulate data with computational simulations (e.g., COSMO-RS for solvent effects) .

Q. How does the compound’s interaction with biological targets (e.g., enzymes) inform its potential therapeutic applications?

  • Methodological Answer :
  • Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinase inhibition).

  • Receptor Binding Studies : Radiolabeled (²⁵Br) analogs can quantify binding affinity via Scatchard plots.

  • Molecular Dynamics Simulations : Predict binding modes using docking software (AutoDock/Vina) and validate via mutagenesis (e.g., altering active-site residues) .

    • Data Table :
Assay TypeKey MetricsExample Tools/Techniques
Enzyme InhibitionIC₅₀, KiFluorescence polarization
Receptor BindingKd, BmaxRadioligand displacement
CytotoxicityLD₅₀ (cell viability assays)MTT assay, flow cytometry

Methodological Best Practices

  • Stereochemical Integrity : Use chiral columns (HPLC) or derivatization agents (e.g., Mosher’s acid) to confirm configuration .
  • Data Triangulation : Combine experimental results with computational models (e.g., Gaussian for vibrational spectra) to resolve ambiguities .
  • Error Analysis : Report confidence intervals for kinetic data and use Bland-Altman plots for inter-lab comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.